Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate
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Overview
Description
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate is a chemical compound with the molecular formula C12H17ClN4O4 and a molecular weight of 316.74 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate typically involves the reaction of 2-chloro-5-nitropyrimidine with isopropylamine under controlled conditions. The resulting intermediate is then reacted with methyl 2-bromobutanoate to form the final product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanoate moiety, to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different substituents on the pyrimidine ring.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-isopropylamino]butanoate .
- Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]acetate .
Uniqueness
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and chloro groups.
Properties
Molecular Formula |
C12H17ClN4O4 |
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Molecular Weight |
316.74 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate |
InChI |
InChI=1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3 |
InChI Key |
YZFOSBLUVPNFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C |
Origin of Product |
United States |
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